molecular formula C14H19Cl2N3O2S B114542 5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline dihydrochloride CAS No. 203911-27-7

5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline dihydrochloride

Katalognummer: B114542
CAS-Nummer: 203911-27-7
Molekulargewicht: 364.3 g/mol
InChI-Schlüssel: NOXXIYDYFSNHDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline dihydrochloride (CAS: 203911-27-7) is a dihydrochloride salt form of fasudil, a well-characterized Rho-associated coiled-coil kinase (ROCK) inhibitor. Its molecular formula is C₁₄H₁₉Cl₂N₃O₂S, with a molecular weight of 364.29 g/mol . The compound is structurally characterized by an isoquinoline moiety linked to a 1,4-diazepane ring via a sulfonyl group, with two hydrochloride counterions enhancing its solubility in aqueous media.

Fasudil and its salts, including the dihydrochloride form, are clinically used as vasodilators, particularly for treating cerebral vasospasm and pulmonary hypertension . The compound inhibits ROCK by competing with ATP binding, thereby modulating actin cytoskeleton dynamics and vascular smooth muscle contraction .

Vorbereitungsmethoden

Synthesis of Isoquinoline-5-sulfonyl Chloride Intermediate

The synthesis of 5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline dihydrochloride begins with the preparation of isoquinoline-5-sulfonyl chloride, a critical precursor. Two primary methods dominate the literature:

Sulfonation and Chlorination Using Thionyl Chloride

Isoquinoline undergoes sulfonation at the 5-position using concentrated sulfuric acid or oleum, yielding isoquinoline-5-sulfonic acid. Subsequent chlorination with thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride derivative. This method, described in PMC studies, achieves an 83.7% yield under reflux conditions (80–100°C, 4–6 hours) . The reaction is typically quenched with ice-water, and the product is isolated via filtration or extraction with dichloromethane .

Alternative Chlorination with BTC/Ph₃PO System

A Chinese patent (CN111909088A) proposes using bis(trichloromethyl) carbonate (BTC) and triphenylphosphine oxide (Ph₃PO) as a chlorination system. This method minimizes side reactions and improves purity (≥98% by HPLC) compared to traditional thionyl chloride . Key conditions include:

  • Solvent: Dichloromethane

  • Temperature: 0–5°C (to control exothermicity)

  • Molar ratio: BTC:Ph₃PO:isoquinoline-5-sulfonic acid = 1.2:1.1:1

Table 1: Comparison of Chlorination Methods

ParameterThionyl Chloride BTC/Ph₃PO
Yield83.7%89.2%
Purity95%98%
Reaction Time6 hours3 hours
Byproduct ManagementModerateLow

Coupling with 1,4-Diazepane

The sulfonyl chloride intermediate reacts with 1,4-diazepane to form the sulfonamide bond. Two approaches are documented:

Direct Amination in Biphasic Systems

In a method adapted from fasudil synthesis , isoquinoline-5-sulfonyl chloride is treated with 1,4-diazepane in a biphasic system (dichloromethane/water) using sodium bicarbonate as a base. The reaction proceeds at room temperature for 12–24 hours, achieving a 75–80% yield. The organic layer is dried over sodium sulfate and concentrated to afford the free base .

Catalytic Coupling with EDCI/HOBt

Evitachem’s protocol employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) as coupling agents in dichloromethane. This method enhances regioselectivity and reduces dimerization side products. Key parameters:

  • Molar ratio: Sulfonyl chloride:1,4-diazepane:EDCI:HOBt = 1:1.2:1.5:1.5

  • Temperature: 0°C to room temperature

  • Yield: 85%

Table 2: Coupling Reaction Performance

MethodYieldPurityKey Advantage
Biphasic Amination 75–80%92%Simplicity, low cost
EDCI/HOBt Catalysis85%95%High regioselectivity

Dihydrochloride Salt Formation

The free base is converted to the dihydrochloride salt via acid treatment. Two strategies are prominent:

Direct HCl Gas Treatment

Passing hydrogen chloride gas through a solution of the free base in ethanol or isopropanol precipitates the dihydrochloride salt. This method, used in patent US7858615B2 for analogous compounds, yields 90–95% purity . Excess HCl is avoided to prevent hygroscopicity issues .

Recrystallization from Hydrophilic Solvents

A patented approach dissolves the free base in hot water (50–100°C) and adds a hydrophilic solvent (e.g., ethanol, acetone) to induce crystallization . For this compound, optimal conditions include:

  • Water volume: 1.3–1.7× the free base weight

  • Hydrophilic solvent: 4× water volume

  • Cooling rate: 0.5°C/min to 0–30°C

Table 3: Salt Formation Efficiency

MethodYieldCrystal Stability
HCl Gas 88%Moderate
Recrystallization 92%High

Purification and Characterization

Final purification involves recrystallization or column chromatography. Analytical data from source includes:

  • Melting Point : 215–217°C (decomposition)

  • Solubility : >50 mg/mL in water, >20 mg/mL in methanol

  • HPLC Purity : ≥98% (C18 column, 0.1% TFA in acetonitrile/water)

Thermogravimetric analysis (TGA) from patent US7858615B2 confirms the dihydrochloride’s stability up to 150°C, with <2% weight loss under accelerated storage conditions (40°C/75% RH for 14 days) .

Scale-Up Considerations

Industrial-scale synthesis (≥1 kg) requires modifications:

  • Chlorination : Continuous flow reactors for BTC/Ph₃PO systems reduce exothermic risks .

  • Coupling : Microwave-assisted reactions cut EDCI/HOBt coupling time by 50%.

  • Salt Formation : Spray drying replaces recrystallization for higher throughput .

Challenges and Mitigation Strategies

  • Byproduct Formation : Dimerization during coupling is minimized using EDCI/HOBt.

  • Hygroscopicity : Storage under nitrogen atmosphere prevents moisture uptake .

  • Regioselectivity : Substituent-directed sulfonation ensures 5-position specificity .

Analyse Chemischer Reaktionen

Neplanocin A unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Lithiumdimethylmethylphosphonat, Benzoylchlorid und Natriumborhydrid. Wichtige Produkte, die aus diesen Reaktionen entstehen, sind Hemiketal, acyclisches Dibenzoat und Diketophosphonat .

Wissenschaftliche Forschungsanwendungen

Neurology and Neuroscience

Fasudil has shown promise in treating neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) , Parkinson’s disease , and dementia . Its mechanism involves the inhibition of Rho kinase (ROCK), which plays a crucial role in neuronal survival and function. Preclinical studies indicate that oral administration of Fasudil is well tolerated and demonstrates good bioavailability of its active metabolite, hydroxyfasudil.

Ophthalmology

In the field of ophthalmology, Fasudil has been investigated for its potential in treating glaucoma . Research has focused on enhancing ocular absorption through nanoparticle-based delivery systems. These systems have shown improved permeation across the cornea compared to traditional formulations, indicating a promising avenue for glaucoma management.

Pharmacology

Fasudil acts as a potent inhibitor of various kinases including ROCK-II, PKA, PKG, PKC, and MLCK. Its inhibitory effects on contractile responses in vascular smooth muscle cells make it a candidate for treating conditions characterized by excessive vasoconstriction . Clinical trials have demonstrated its efficacy in managing pulmonary hypertension , where it significantly improves patient symptoms and exercise capacity.

Cardiology

The application of Fasudil in cardiology primarily revolves around its ability to alleviate pulmonary arterial hypertension. Clinical studies have shown that intravenous administration can lead to substantial improvements in hemodynamic parameters and overall patient wellbeing.

Wirkmechanismus

Neplanocin A exerts its effects by inhibiting S-adenosylhomocysteine hydrolase, an enzyme involved in the reversible hydration of S-adenosylhomocysteine into adenosine and homocysteine. This inhibition leads to an accumulation of S-adenosylhomocysteine, which in turn inhibits methyltransferases, disrupting various biochemical pathways . Neplanocin A derivatives also inhibit hepatitis B virus RNA expression from cccDNA .

Vergleich Mit ähnlichen Verbindungen

This section compares 5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline dihydrochloride with structurally and functionally related ROCK inhibitors: fasudil hydrochloride hemihydrate, ripasudil hydrochloride, and H-1152 dihydrochloride.

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Solubility Key Structural Features
This compound 203911-27-7 C₁₄H₁₉Cl₂N₃O₂S 364.29 Soluble in water and DMSO Two HCl counterions; no methyl/fluoro substituents
Fasudil hydrochloride hemihydrate 186694-02-0 C₁₄H₁₇ClN₃O₂S·½H₂O 327.83 (anhydrous) 200 mg/mL in water Hemihydrate form; single HCl counterion
Ripasudil hydrochloride 887375-67-9 C₁₅H₁₈ClFN₃O₂S 397.84 High aqueous solubility Fluorine substituent; methyl group on diazepane
H-1152 dihydrochloride 155558-32-0 C₁₆H₂₀Cl₂N₃O₂S 413.32 30 mg/mL in DMSO Methylisoquinoline; stereospecific (S)-configuration

Key Observations :

  • The dihydrochloride form of fasudil has higher molecular weight and improved solubility compared to its hemihydrate counterpart due to additional chloride ions .
  • Ripasudil and H-1152 incorporate methyl and fluorine substituents, enhancing target selectivity and potency. For example, ripasudil’s fluorine atom improves ROCK2 specificity, making it clinically viable for glaucoma treatment .
  • H-1152’s methylisoquinoline group and stereochemistry contribute to its higher inhibitory potency (IC₅₀ ~10 nM for ROCK2) compared to fasudil (IC₅₀ ~330 nM) .

Key Observations :

  • Fasudil’s dihydrochloride and hydrochloride forms exhibit comparable ROCK inhibition but differ in pharmacokinetics due to solubility variations .
  • Ripasudil’s 100-fold higher selectivity for ROCK2 underpins its use in ocular diseases, minimizing systemic side effects .
  • H-1152’s superior potency and selectivity make it a preferred tool compound in research, though it lacks clinical approval .

Pharmacokinetic and Stability Profiles

  • Fasudil dihydrochloride : Rapidly metabolized to hydroxyfasudil (active metabolite); plasma half-life ~1.5 hours in humans .
  • Ripasudil : Topical administration (eye drops) avoids first-pass metabolism; half-life ~1.4 hours in ocular tissue .
  • H-1152: Limited oral bioavailability due to poor membrane permeability; primarily used in vitro .

Biologische Aktivität

5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline dihydrochloride, also known as Fasudil dihydrochloride, is a compound with significant biological activity primarily attributed to its role as a Rho-kinase inhibitor. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical and Physical Properties

Property Value
IUPAC Name This compound
Molecular Formula C14H19Cl2N3O2S
Molecular Weight 327.83 g/mol
CAS Number 105628-07-7
Solubility High solubility in water
BBB Permeability Yes

Fasudil acts primarily by inhibiting Rho-associated protein kinases (ROCK1 and ROCK2), which play a critical role in various cellular processes including contraction, motility, and proliferation. The inhibition of these kinases leads to:

  • Vasodilation : By relaxing smooth muscle cells in blood vessels.
  • Increased Barrier Function : Enhancing the integrity of endothelial barriers, which is crucial in conditions like edema.
  • Antiproliferative Effects : Reducing cell proliferation in various cancer cell lines.

Anticancer Activity

Fasudil has demonstrated notable anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including lymphoma cells. The compound's ability to inhibit ROCK pathways is linked to its capacity to suppress tumor growth and metastasis.

Neuroprotective Effects

Research indicates that Fasudil may possess neuroprotective properties. It has been observed to improve outcomes in models of cerebral ischemia by reducing neuronal apoptosis and inflammation. This suggests potential therapeutic applications in stroke and neurodegenerative diseases.

Antimicrobial Activity

While primarily noted for its effects on cancer and vascular biology, some derivatives of the compound have shown antimicrobial properties. In vitro studies have indicated moderate antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, suggesting a broader spectrum of biological activity that merits further investigation.

Case Studies and Research Findings

  • Cardioprotective Effects : In animal models, Fasudil has been shown to exert cardioprotective effects during ischemia-reperfusion injury. The compound improved cardiac function and reduced infarct size significantly compared to control groups.
  • Cerebral Ischemia Model : A study demonstrated that treatment with Fasudil significantly improved neurological scores and reduced brain edema in a rat model of cerebral ischemia . This highlights its potential use in acute stroke interventions.
  • Cancer Treatment : In vitro studies involving human cancer cell lines showed that Fasudil inhibited cell growth and induced apoptosis through the modulation of the ROCK signaling pathway. This was particularly evident in lymphoma cells where IC50 values were significantly lower than those for standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for confirming the structural integrity of 5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline dihydrochloride?

  • Methodological Answer : Use a combination of 1^1H-NMR and 13^13C-NMR to identify proton and carbon environments, focusing on characteristic peaks for the diazepane ring (e.g., δ 2.5–3.5 ppm for methylene groups) and the isoquinoline moiety (aromatic protons at δ 7.5–9.0 ppm). IR spectroscopy can confirm sulfonyl groups (asymmetric stretching at ~1350 cm1^{-1}, symmetric at ~1150 cm1^{-1}). Mass spectrometry (ESI-MS) should verify molecular weight and fragmentation patterns. Elemental analysis (C, H, N, S) must align with theoretical values within ±0.3% deviation .

Q. How can researchers optimize the synthesis yield of this compound?

  • Methodological Answer : Monitor reaction intermediates via TLC/HPLC to identify bottlenecks. Adjust stoichiometry of the sulfonylation step (e.g., 1.2 equivalents of 1,4-diazepane to ensure complete sulfonyl group coupling). Use anhydrous conditions under nitrogen to prevent hydrolysis of sulfonyl chloride intermediates. Purification via recrystallization (ethanol/water mixture) or column chromatography (silica gel, CH2_2Cl2_2:MeOH gradient) can improve purity .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory bioactivity data across studies?

  • Methodological Answer : Conduct systematic dose-response assays under standardized conditions (e.g., pH 7.4, 37°C) to eliminate environmental variability. Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability). Apply statistical tools like ANOVA with post-hoc tests to assess significance. Replicate experiments in independent labs to confirm reproducibility. Reference theoretical frameworks (e.g., structure-activity relationship models) to contextualize discrepancies .

Q. What strategies are effective for studying the compound’s mechanism of action in kinase inhibition?

  • Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to predict binding interactions with kinase ATP-binding pockets. Validate via site-directed mutagenesis of key residues (e.g., Lys33 in ROCK1). Use surface plasmon resonance (SPR) to measure binding kinetics (KdK_d, konk_{on}, koffk_{off}). Pair with cellular assays (e.g., Western blot for phosphorylated substrates like MYPT1) to correlate in vitro and in vivo effects .

Q. How can researchers address solubility challenges in in vivo studies?

  • Methodological Answer : Pre-formulate the compound using co-solvents (e.g., PEG-400:water 1:1) or cyclodextrin inclusion complexes. Conduct phase-solubility studies to identify optimal excipients. For parenteral administration, use saline-based buffers with pH adjusted to 3.5–4.0 (stable for dihydrochloride salts). Validate solubility via dynamic light scattering (DLS) to detect aggregation .

Q. Experimental Design & Data Analysis

Q. What controls are essential for assessing off-target effects in pharmacological assays?

  • Methodological Answer : Include (1) vehicle controls (e.g., DMSO at ≤0.1%), (2) positive controls (e.g., Y-27632 for ROCK inhibition), and (3) negative controls (inactive structural analogs). Use CRISPR/Cas9-knockout cell lines for target validation. Analyze off-target profiles via kinase selectivity panels (e.g., Eurofins KinomeScan) .

Q. How should researchers handle conflicting stability data under varying storage conditions?

  • Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Compare degradation products via LC-MS to identify hydrolysis/oxidation pathways. Optimize storage in amber vials at -20°C under argon. Apply Arrhenius equation to extrapolate shelf-life .

Q. Safety & Compliance

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. For spills, neutralize with sodium bicarbonate and absorb with inert material. Store in a locked cabinet away from oxidizers. Follow emergency protocols for inhalation/skin exposure (e.g., rinse with water for 15 minutes; seek medical attention if irritation persists) .

Eigenschaften

IUPAC Name

5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S.2ClH/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;;/h1,3-5,7,11,15H,2,6,8-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXXIYDYFSNHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70880058
Record name HA 1077 dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203911-27-7
Record name HA 1077 dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline dihydrochloride
Reactant of Route 2
Reactant of Route 2
5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline dihydrochloride
Reactant of Route 3
Reactant of Route 3
5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline dihydrochloride
Reactant of Route 4
5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline dihydrochloride
Reactant of Route 5
5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline dihydrochloride
Reactant of Route 6
5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.